H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH” is a peptide composed of the following amino acids: phenylalanine, leucine, glutamine, histidine, isoleucine, glycine, alanine, serine, and phenylalanine. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by enzymes like proteases.
Oxidation: Oxidative modifications can occur on amino acids like cysteine, methionine, and tryptophan.
Reduction: Reduction reactions can reverse oxidative modifications, restoring the original peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acidic hydrolysis with hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Modified peptides with oxidized amino acid residues.
Reduction: Restored peptides with reduced amino acid residues.
Scientific Research Applications
Peptides like “H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to trigger signaling pathways.
Enzymes: Acting as substrates or inhibitors of enzymatic reactions.
Ion Channels: Modulating ion channel activity to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
H-Phe-Phe-OH: A shorter peptide with similar aromatic properties.
H-Leu-Leu-OH: Another dipeptide with hydrophobic characteristics.
H-Gly-Gly-OH: A simple dipeptide used as a model in peptide studies.
Uniqueness
The uniqueness of “H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH” lies in its specific sequence, which determines its structure, stability, and biological activity. The presence of multiple hydrophobic and aromatic residues contributes to its potential for self-assembly and interaction with biological membranes.
Properties
Molecular Formula |
C76H108N18O16 |
---|---|
Molecular Weight |
1529.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C76H108N18O16/c1-10-44(7)63(94-75(108)64(45(8)11-2)93-72(105)58(35-51-37-80-41-83-51)89-67(100)53(27-28-61(78)96)85-68(101)55(30-43(5)6)87-66(99)52(77)31-47-21-15-12-16-22-47)74(107)81-38-62(97)84-46(9)65(98)86-54(29-42(3)4)69(102)92-60(39-95)73(106)90-57(34-50-36-79-40-82-50)71(104)88-56(32-48-23-17-13-18-24-48)70(103)91-59(76(109)110)33-49-25-19-14-20-26-49/h12-26,36-37,40-46,52-60,63-64,95H,10-11,27-35,38-39,77H2,1-9H3,(H2,78,96)(H,79,82)(H,80,83)(H,81,107)(H,84,97)(H,85,101)(H,86,98)(H,87,99)(H,88,104)(H,89,100)(H,90,106)(H,91,103)(H,92,102)(H,93,105)(H,94,108)(H,109,110)/t44-,45-,46-,52-,53-,54-,55-,56-,57-,58-,59-,60-,63-,64-/m0/s1 |
InChI Key |
YCWIQPAQDXZSCK-SUDAOBRNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.